molecular formula C7H15ClFNO2 B6184587 rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride CAS No. 2624109-67-5

rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride

Cat. No. B6184587
CAS RN: 2624109-67-5
M. Wt: 199.7
InChI Key:
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Description

Rac-(2R,3S,4R)-2-(Fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride (FMDPHCl) is a synthetic compound with a variety of applications in scientific research. It is a derivative of pyrrolidine, a cyclic amine, which is a five-membered ring containing nitrogen and other elements. FMDPHCl has been used in a variety of biochemical and physiological experiments, including those related to drug metabolism, enzyme inhibition, and cell signaling. In

Scientific Research Applications

Rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride has been used in a variety of scientific research applications. It has been used to study the mechanism of drug metabolism, as well as to study the inhibition of enzymes, such as cytochrome P450. It has also been used to study the effects of cell signaling molecules, such as cyclic AMP and calcium.

Mechanism of Action

The mechanism of action of rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride is not yet fully understood. However, it is thought to be involved in the inhibition of cytochrome P450 enzymes, which are involved in drug metabolism. It is also thought to be involved in the regulation of cell signaling molecules, such as cyclic AMP and calcium.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride are not yet fully understood. However, it is known to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. It is also known to affect the activity of cell signaling molecules, such as cyclic AMP and calcium.

Advantages and Limitations for Lab Experiments

The use of rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound, which makes it suitable for long-term experiments. However, there are also some limitations to its use. It is not water soluble, which can make it difficult to use in experiments involving aqueous solutions. Additionally, it can be toxic in high concentrations.

Future Directions

There are a number of potential future directions for the use of rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride in scientific research. These include the use of rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride in combination with other compounds to study the effects of drug metabolism and cell signaling. Additionally, further research could be done to better understand the biochemical and physiological effects of rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride. Finally, further research could be done to optimize the synthesis of rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride and to develop new methods of purification.

Synthesis Methods

Rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride can be synthesized via a two-step process. The first step involves the reaction of racemic 2-fluoromethyl-3,4-dimethoxypyrrolidine with anhydrous hydrochloric acid. This reaction forms rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride and water. The second step is the purification of the hydrochloride salt, which can be done using a variety of methods, such as column chromatography or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dimethoxy-4-methylpyrrolidine", "fluoromethyl iodide", "sodium hydride", "hydrochloric acid", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Deprotonation of 2,3-dimethoxy-4-methylpyrrolidine with sodium hydride in diethyl ether to form the corresponding pyrrolidine anion.", "Step 2: Alkylation of the pyrrolidine anion with fluoromethyl iodide to introduce the fluoromethyl group.", "Step 3: Quenching of the reaction mixture with hydrochloric acid to protonate the pyrrolidine nitrogen and form the hydrochloride salt.", "Step 4: Isolation of the product by filtration and washing with methanol." ] }

CAS RN

2624109-67-5

Product Name

rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride

Molecular Formula

C7H15ClFNO2

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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